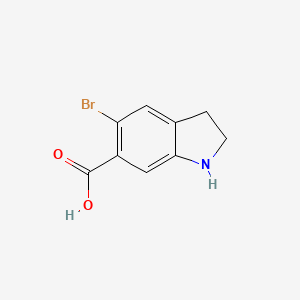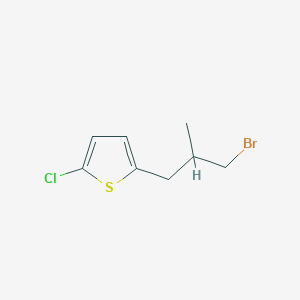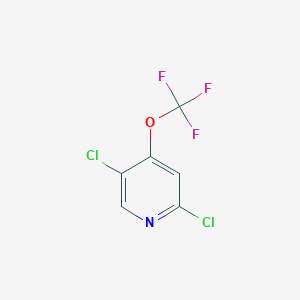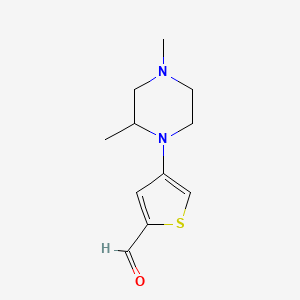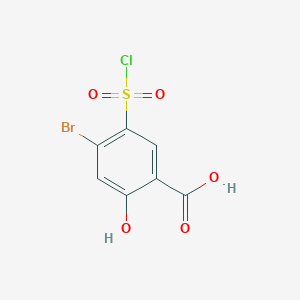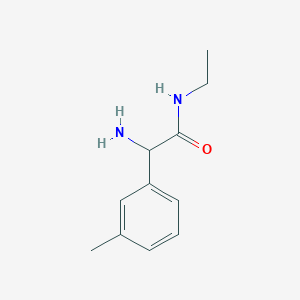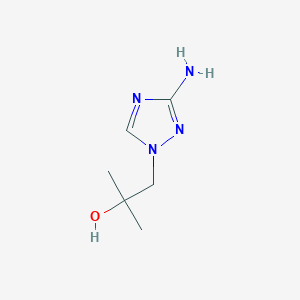
1-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-2-ol is a compound that features a triazole ring substituted with an amino group and a hydroxyl group on a methylpropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a variety of triazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the one-pot synthesis method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the triazole ring can introduce various functional groups.
Applications De Recherche Scientifique
1-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: A core structure found in many biologically active compounds.
3-Amino-1,2,4-triazole: A related compound with similar properties and applications.
1,3,5-Trisubstituted 1,2,4-triazoles: Compounds with additional substituents on the triazole ring, offering diverse biological activities.
Uniqueness: 1-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with an amino and hydroxyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H12N4O |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
1-(3-amino-1,2,4-triazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H12N4O/c1-6(2,11)3-10-4-8-5(7)9-10/h4,11H,3H2,1-2H3,(H2,7,9) |
Clé InChI |
GJBNMUMKQJWULT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C=NC(=N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)



